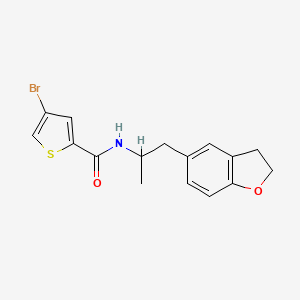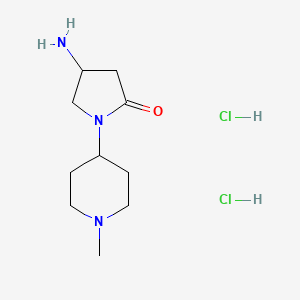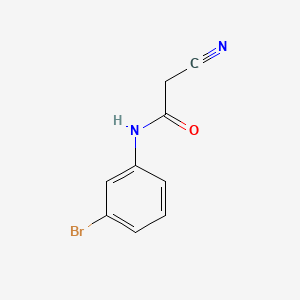
N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide” is a chemical compound with the molecular formula C15H16F2N2O . It is a potent, orally available, and highly selective PARP-1 inhibitor used for cancer therapy .
Synthesis Analysis
The synthesis of indolizine derivatives, such as “this compound”, can be achieved through various methods. These methods can be categorized into four distinct categories: cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl ring attached to an indolizine ring via a nitrogen atom. The cyclohexyl ring carries two fluorine atoms, and the indolizine ring carries a carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indolizine derivatives are complex and involve multiple steps. These steps include efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Scientific Research Applications
Synthesis Techniques
- Research on derivatives of indolizine-2-carboxamide, such as the 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, has led to the development of novel synthesis techniques. These derivatives are obtained via a one-pot domino reaction, showcasing the versatility of indolizine compounds in synthetic chemistry (Ziyaadini et al., 2011).
Colorimetric Applications
- Indolizine compounds have been utilized in colorimetric methods, such as the determination of nonsteroidal anti-inflammatory drugs. This involves a reaction that produces a vivid color change, indicating potential applications in diagnostic and analytical techniques (Abdel-Hay et al., 1990).
Photophysical Experiments
- Some indolizine-3-carboxamides exhibit high fluorescence absorption and emission intensity. This suggests their potential application in photophysical experiments and as materials in optoelectronic devices (Song et al., 2021).
Antituberculosis Agents
- Indolizine derivatives have been identified as a promising class of antituberculosis agents. Their structure-activity relationship studies highlight the role of indolizine compounds in developing new therapeutics (Kondreddi et al., 2013).
Antimicrobial and Antituberculosis Activity
- Research on 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives demonstrates their significant in vitro antimicrobial and antituberculosis activities, highlighting the medical significance of indolizine compounds (Mahanthesha et al., 2022).
Enzyme Inhibition
- N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, structurally similar to indolizine carboxamides, have been studied for their potential as enzyme inhibitors. This research could lead to applications in disease treatment and drug development (Krátký et al., 2020).
Antibacterial Activities
- Derivatives of indole-3-carbaldehyde semicarbazone, closely related to indolizine carboxamides, have shown notable antibacterial activities, providing a basis for further exploration of indolizine compounds in antimicrobial applications (Carrasco et al., 2020).
Mechanism of Action
“N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide” acts as a potent inhibitor of the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in the signaling and repair of DNA . By inhibiting PARP-1, this compound can potentially mitigate toxicities arising from cross-inhibition of PARP-2 .
Future Directions
The future directions in the research of indolizine derivatives like “N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide” could involve the development of novel synthetic approaches, exploration of their potential biological activities, and their applications as organic fluorescent molecules for biological and material applications .
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O/c16-15(17)6-4-12(5-7-15)18-14(20)11-9-13-3-1-2-8-19(13)10-11/h1-3,8-10,12H,4-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNHMPWGVLIBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2646825.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2646827.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide](/img/structure/B2646830.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2646831.png)

![3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one](/img/structure/B2646833.png)

![{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine](/img/structure/B2646837.png)
![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)

![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)
![2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2646843.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646844.png)